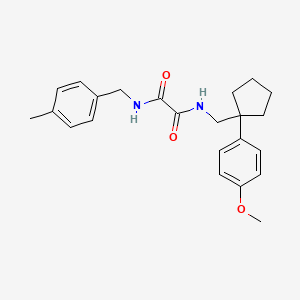

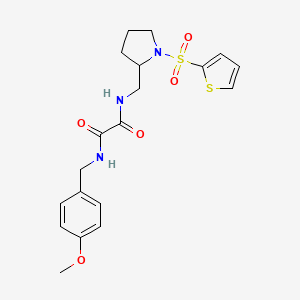

![molecular formula C18H20N2O2S B2687991 1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886904-89-8](/img/structure/B2687991.png)

1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the family of benzimidazole derivatives. It has been widely studied for its potential use in various scientific research applications due to its unique chemical properties.

Applications De Recherche Scientifique

Antihypertensive Agents

Research on nonpeptide angiotensin II receptor antagonists has led to the development of a new series of N-(biphenylylmethyl)imidazoles, which differ from previously reported compounds by their potent antihypertensive effect upon oral administration. These findings underscore the importance of the acidic group at the 2'-position of the biphenyl for high affinity for the AII receptor and good oral antihypertensive potency (Carini et al., 1991).

Catalysis in Organic Synthesis

Ionic liquids based on imidazolium salts have been employed as dual hydrogen-bond donors in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating their efficiency as catalysts under solvent-free conditions (Zolfigol et al., 2013). Additionally, sulfonic acid functionalized imidazolium salts in conjunction with FeCl3 have been shown to catalyze the synthesis of benzimidazoles at room temperature, highlighting their utility in green chemistry applications (Khazaei et al., 2011).

Antiviral Research

Imidazo[1,5-a]-1,3,5-triazine derivatives carrying various substituents have been synthesized and evaluated for their inhibitory effects on the replication of ortho- and paramyxoviruses, indicating the potential of benzyl-substituted imidazole derivatives in antiviral research (Golankiewicz et al., 1995).

Materials Science and Non-linear Optical (NLO) Applications

Benzimidazole derivatives have been studied for their potential as organic non-linear optical (NLO) materials. The significant values of molecular hyperpolarizabilities and fine microscopic NLO behavior of these compounds suggest their promise for applications in NLO devices (Manikandan et al., 2019).

Propriétés

IUPAC Name |

1-[(2-methylphenyl)methyl]-2-propylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-3-12-23(21,22)18-19-16-10-6-7-11-17(16)20(18)13-15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNQUYWQKBQFQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2687909.png)

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide](/img/structure/B2687915.png)

![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2687916.png)

![3-(1-(4-methylthiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2687920.png)

![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2687926.png)

![Methyl 2-[cyanomethyl-[3-(3-fluorophenyl)propanoyl]amino]acetate](/img/structure/B2687930.png)

![[4-(2-Methylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2687931.png)